molecular formula C9H13N3O B1527460 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine CAS No. 1248691-42-0

2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine

Cat. No.: B1527460
CAS No.: 1248691-42-0
M. Wt: 179.22 g/mol
InChI Key: SLVLBLHKCJGWAR-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine (CAS 1248691-42-0) is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . It features an aminopyrimidine core, a privileged scaffold in medicinal chemistry known for its utility in designing potent kinase inhibitors . This specific compound serves as a valuable building block in organic synthesis and drug discovery research. Recent scientific literature highlights the application of this aminopyrimidine-based structure in the development of novel, potent inhibitors of Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine protein kinase recognized as a master regulator of centriole duplication and is a promising anticancer target due to its overexpression in various cancers, including breast cancer, colorectal cancer, and lymphoma . One derivative, compound 8h, demonstrated high PLK4 inhibitory activity (IC50 = 0.0067 µM) and exhibited excellent antiproliferative activity against breast cancer cells in vitro . Furthermore, the aminopyrimidine core is recognized for its good drug-like properties, and derivatives have shown promising stability in metabolic studies, including high plasma and liver microsomal stability . This makes this compound a significant intermediate for researchers exploring new targeted therapies in oncology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(oxan-4-yl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8-5-11-9(12-6-8)7-1-3-13-4-2-7/h5-7H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVLBLHKCJGWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248691-42-0
Record name 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine
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Preparation Methods

General Synthetic Strategy Overview

The preparation of pyrimidine derivatives bearing tetrahydropyran substituents typically involves:

  • Nucleophilic substitution on halogenated pyrimidines : Starting from 2,4-dichloropyrimidine or similar halogenated pyrimidines, nucleophiles such as amines or tetrahydropyranyl derivatives are introduced via substitution reactions.

  • Protection and deprotection of hydroxyl groups : The tetrahydro-2H-pyran ring can be introduced via protection of hydroxyl groups or direct substitution using 3,4-dihydro-2H-pyran in acid-catalyzed conditions.

  • Coupling reactions : Ullmann-type or other coupling reactions can be used when aromatic or heteroaromatic iodides or bromides are involved.

  • Amine introduction : Amino groups at the 5-position of the pyrimidine ring are often introduced or retained through nucleophilic substitution or reduction steps.

Reported Preparation Procedures from Literature

Nucleophilic Substitution on 2,4-Dichloropyrimidine

A well-documented approach involves the reaction of 2,4-dichloropyrimidine with nucleophiles under mild conditions:

  • Procedure : 2,4-dichloropyrimidine (1 equiv.) is dissolved in chloroform, and equimolar amounts of the nucleophile (e.g., tetrahydro-2H-pyran-4-yl amine or related amines) and triethylamine (1.3 equiv.) are added at room temperature. The mixture is stirred for 4 hours, monitored by TLC. After reaction completion, the solvent is removed under vacuum, and the residue is purified by silica gel chromatography.

  • Yield : This method typically affords intermediates in high yields (89–95%).

  • Reference : This procedure is adapted from the synthesis of pyrimidine derivatives where various nucleophiles were introduced at the 2-position of the pyrimidine ring.

Amination and Deprotection

  • After introduction of the tetrahydropyran group, amination at the 5-position of the pyrimidine ring can be achieved by reaction with amines such as 4-morpholinoaniline under acidic conditions (e.g., 12 M HCl) in ethanol at elevated temperature (110 °C) for 8 hours.

  • The final deprotection of the tetrahydropyran group can be performed by treatment with hydrochloric acid to yield the free hydroxyl or amine-substituted pyrimidine.

  • Yield : The amination step typically provides 83–92% yield of the target compounds.

  • Reference : This method is detailed for pyrimidine derivatives bearing various substituents.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Yield (%) Notes
Nucleophilic substitution 2,4-dichloropyrimidine + nucleophile + TEA Room temperature 4 h 89–95 Solvent: chloroform; monitored by TLC
Tetrahydropyran protection 3,4-dihydro-2H-pyran + p-TsOH in DCM/THF Room temperature 10 h ~91 Purified by preparative layer chromatography
Amination (5-position) Amine + 12 M HCl in EtOH 110 °C 8 h 83–92 Sealed tube; precipitation upon cooling
Deprotection HCl treatment Room temperature Variable - To remove tetrahydropyran protecting group

Mechanistic Insights and Research Findings

  • The nucleophilic substitution on 2,4-dichloropyrimidine proceeds via displacement of the chlorine atom at the 2-position by the nucleophile (tetrahydro-2H-pyran-4-yl amine or related species).

  • The tetrahydropyran ring acts as a protecting group for hydroxyl functionalities, formed via acid-catalyzed addition of 3,4-dihydro-2H-pyran to hydroxyl groups.

  • Amination at the 5-position is facilitated under acidic and heated conditions, allowing for substitution or addition of amino groups.

  • Deprotection under acidic conditions regenerates the free amine or hydroxyl functionalities without affecting the pyrimidine core.

  • These steps are supported by analytical data such as ^1H NMR, ^13C NMR, and mass spectrometry confirming the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the disruption of viral replication .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Properties/Activities References
2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine Pyrimidine -NH₂ (C5), THP-4-yl (C2) Patent activity; unknown pharmacology
2-Chloro-4-methylpyrimidin-5-amine Pyrimidine -NH₂ (C5), -Cl (C2), -CH₃ (C4) High solubility; research applications
4-Methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine Fused thiopyrano-pyrimidine -NH₂ (C2), -CH₃ (C4), sulfur atom Potential enzyme inhibition (structural analog)
5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine Pyridine -NH₂ (C2), THP-4-yl (C5) Similar substituent; pyridine core
2-(2-Furanyl)-7-phenyltriazolo[1,5-c]pyrimidin-5-amine Triazolo-pyrimidine -NH₂ (C5), furanyl (C2), phenyl (C7) Adenosine A2A antagonist; hERG liability
N-(5-Chloro-1,3-benzodioxol-4-yl)-...-5-(THP-4-yloxy)quinazolin-4-amine Quinazoline THP-4-yloxy (C5), piperazine (C7) Dual c-Src/Abl kinase inhibitor; oral bioavailability

Substituent Effects

  • Electron-Withdrawing vs. The THP group’s oxygen atom may improve water solubility compared to hydrophobic substituents like thiophene ().
  • Fused vs. Non-Fused Systems: The thiopyrano-pyrimidine in introduces a sulfur atom and fused ring system, likely altering binding affinity to sulfur-sensitive enzymes compared to the non-fused THP-pyrimidine.

Core Heterocycle Variations

  • Pyrimidine vs.
  • Triazolo-Pyrimidine vs. Pyrimidine: The triazolo-fused core () enhances planarity and rigidity, improving adenosine A2A receptor binding but introducing hERG channel inhibition risks.

Pharmacological Profiles

  • Kinase Inhibition: The quinazoline derivative () demonstrates nanomolar inhibition of c-Src/Abl kinases, attributed to its THP-4-yloxy substituent and piperazine side chain. In contrast, the target compound’s lack of a quinazoline core limits kinase targeting.
  • hERG Liability : Triazolo-pyrimidines () exhibit significant hERG activity, necessitating structural optimization (e.g., compound 21 in ), whereas the THP-pyrimidine’s hERG profile remains uncharacterized.

Patent and Commercial Landscape

  • 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine () highlights the importance of amine-containing pyrimidines in kinase inhibitor development, with piperazine groups offering enhanced solubility and target engagement.

Biological Activity

2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine is a pyrimidine derivative characterized by its unique structural features, combining a tetrahydro-2H-pyran moiety with a pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

  • Molecular Formula : C9_9H13_{13}N3_3O
  • Molecular Weight : Approximately 168.20 g/mol
  • SMILES Notation : C1COCCC1C2=NC=C(C=N2)N

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, including potential applications as an inhibitor in various biochemical pathways. The compound's interactions with biological targets are crucial for its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may be involved in cancer progression and other diseases.
  • Cellular Interaction : Interaction studies have highlighted the compound's potential to bind to various cellular targets, influencing cell signaling pathways.

Antiproliferative Activity

In a study examining the antiproliferative effects of related pyrimidine compounds, it was found that modifications at the 5-position of the pyrimidine ring could significantly enhance biological activity. For instance, compounds with specific substitutions demonstrated IC50_{50} values in the low micromolar range against breast cancer cell lines, suggesting that structural modifications can lead to improved efficacy .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of a tetrahydro-pyran structure in combination with specific functional groups on the pyrimidine core enhances biological activity. Compounds with similar structures but lacking the tetrahydro moiety exhibited diminished activity, emphasizing the importance of this structural feature .

Comparative Analysis

The following table summarizes the structural similarities and notable features of compounds related to this compound:

Compound NameStructure TypeNotable Features
5-AminopyrimidinePyrimidine derivativeBasic structure similar but lacks tetrahydro moiety
Tetrahydropyran derivativesContains tetrahydropyran ringDifferent functional groups lead to varied activities
Pyrimidine-based inhibitorsVarious substitutionsDesigned specifically for enzyme inhibition

Synthesis Methods

Several synthesis methods have been developed for this compound, involving multi-step reactions that allow for the introduction of various functional groups. These methods facilitate the exploration of structure-function relationships essential for optimizing biological activity.

Q & A

Basic Research Question

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., pyran C4 vs. C2 substitution).
  • HPLC-MS: Quantifies enantiomeric purity and detects trace impurities (<0.1%).
  • X-ray Diffraction: Validates absolute configuration and hydrogen bonding motifs .

Typical NMR Shifts (Pyrimidine Core):

Protonδ (ppm)
NH26.8–7.2 (broad singlet)
Pyran H3.5–4.2 (multiplet)

How do intermolecular interactions influence the stability and solubility of this compound in aqueous systems?

Advanced Research Question
The tetrahydro-2H-pyran group enhances solubility via H-bond donation (O atom), while the pyrimidine NH2 group accepts H-bonds. Crystal structures show C–H⋯π interactions between methyl groups and aromatic rings, reducing aqueous solubility by 20–40% compared to non-aromatic analogs . Solubility can be improved using co-solvents (e.g., DMSO:water 1:4) or PEG-based formulations.

What are the methodological challenges in scaling up the synthesis of enantiopure this compound?

Advanced Research Question
Chiral separation remains a bottleneck. Industrial-scale chiral chromatography is cost-prohibitive; alternatives include asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed coupling) or enzymatic resolution . Continuous flow reactors improve yield consistency but require optimization of residence time (typically 30–60 min) and pressure (1–5 bar).

Scalability Comparison:

MethodEnantiomeric ExcessCost (USD/g)
Chiral HPLC>99%500–700
Enzymatic Resolution85–90%50–100

How can computational modeling predict the metabolic stability of this compound?

Advanced Research Question
Density functional theory (DFT) calculates electron density at reactive sites (e.g., NH2 group). CYP450 metabolism predictions (e.g., Schrödinger’s ADMET Predictor) identify vulnerable positions (e.g., pyran C4 oxidation). Molecular dynamics simulations (100 ns trajectories) reveal binding stability in target proteins (e.g., kinase ATP pockets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine

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